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Compound of Interest

Compound Name: GSK143

Cat. No.: B612048

For Researchers, Scientists, and Drug Development Professionals

GSK143 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator
of signaling in various immune cells. While developed for its high affinity to SYK, a
comprehensive understanding of its interactions with other cellular kinases is paramount for
predicting potential off-target effects and ensuring therapeutic safety and efficacy. This
technical guide provides an in-depth analysis of the known cellular targets of GSK143 beyond
SYK, presenting quantitative data, detailed experimental methodologies, and visual
representations of relevant pathways and workflows.

Quantitative Analysis of GSK143 Kinase Selectivity

GSK143 has been profiled against a panel of protein kinases to determine its selectivity. The
following table summarizes the inhibitory activity of GSK143 against SYK and other kinases, as
determined by biochemical assays. The data is presented as plC50, the negative logarithm of
the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater

potency.
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Selectivity vs. SYK

Target Kinase Family pIC50 (fold)
SYK Tyrosine Kinase 7.5

ZAP-70 Tyrosine Kinase 4.7 ~631
LCK Tyrosine Kinase 5.3 ~158
LYN Tyrosine Kinase 5.4 ~126
JAK1 Tyrosine Kinase 5.8 ~50
JAK2 Tyrosine Kinase 5.8 ~50
JAK3 Tyrosine Kinase 5.7 ~63
Aurora B Serine/Threonine A8 501

Kinase

Data compiled from publicly available sources. The selectivity fold is calculated from the
difference in pIC50 values.

Experimental Protocols for Kinase Profiling

The identification of GSK143's off-target interactions relies on robust biochemical and cellular
assays. Below are detailed methodologies for key experimental approaches used in kinase
inhibitor profiling.

Biochemical Kinase Assays (In Vitro)

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound
against a purified kinase. Common methods include Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) assays like LanthaScreen® and luminescence-based assays such
as ADP-Glo™.

a) LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to a kinase.
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e Principle: The assay is based on the binding and displacement of a fluorescently labeled

ATP-competitive tracer from the kinase active site. A europium-labeled anti-tag antibody

binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the

europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer
for the ATP binding site will disrupt FRET.

o Materials:

Purified, tagged recombinant kinase

LanthaScreen® Eu-anti-Tag Antibody

Fluorescent Kinase Tracer

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)
Test compound (GSK143) serially diluted in DMSO

384-well assay plates

e Procedure:

o

Prepare a 3X solution of the test compound in the kinase buffer.

Prepare a 3X solution of the kinase/antibody mixture in the kinase buffer.
Prepare a 3X solution of the tracer in the kinase buffer.

In a 384-well plate, add 5 pL of the test compound solution.

Add 5 pL of the kinase/antibody mixture to each well.

Add 5 pL of the tracer solution to initiate the reaction.

Incubate the plate at room temperature for 1 hour, protected from light.

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two
wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
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o Calculate the emission ratio and plot against the inhibitor concentration to determine the
IC50 value.

b) ADP-Glo™ Kinase Assay

This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP
produced.

e Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the
remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a
luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial
kinase activity.

e Materials:
o Purified recombinant kinase
o Kinase-specific substrate (peptide or protein)
o ATP
o Kinase Buffer
o ADP-Glo™ Reagent
o Kinase Detection Reagent
o Test compound (GSK143) serially diluted in DMSO
o White, opaque 384-well assay plates
e Procedure:

o Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and
varying concentrations of GSK143 in kinase buffer.

o Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g.,
60 minutes).
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o Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent
reaction. Incubate for 30-60 minutes at room temperature.

o Measure the luminescence using a plate-reading luminometer.

o Plot the luminescence signal against the inhibitor concentration to determine the 1C50
value.

Cellular Target Engagement Assays

To confirm that a compound interacts with its target in a more physiologically relevant context,
cellular target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is
a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA)

 Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal
stability. In CETSA, cells are treated with the compound and then heated to various
temperatures. The amount of soluble protein remaining at each temperature is quantified. A
ligand-bound protein will typically be more stable and thus remain in solution at higher
temperatures compared to the unbound protein.

e Materials:
o Cultured cells
o Test compound (GSK143)
o Phosphate-buffered saline (PBS)
o Lysis buffer with protease and phosphatase inhibitors
o Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., freeze-thaw cycles)

o Method for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
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e Procedure:
o Treat intact cells with GSK143 or vehicle control for a specified time.
o Harvest and wash the cells.
o Resuspend the cells in PBS and aliquot into PCR tubes.
o Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).
o Lyse the cells by freeze-thawing.

o Separate the soluble fraction (containing non-denatured proteins) from the precipitated
fraction by centrifugation.

o Analyze the amount of the target kinase in the soluble fraction by Western blot or another
protein detection method.

o Plot the amount of soluble protein as a function of temperature to generate a melting
curve. A shift in the melting curve in the presence of the compound indicates target
engagement.

Visualizing Pathways and Workflows
Signaling Context of SYK and Key Off-Targets

The following diagram illustrates the position of SYK within the B-cell receptor (BCR) signaling
pathway and highlights some of the identified off-target kinases that also play roles in immune
cell signaling.
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BCR signaling pathway showing SYK and off-targets LYN and LCK.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines a typical workflow for identifying and characterizing the on- and off-target
activities of a kinase inhibitor like GSK143.
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Workflow for kinase inhibitor profiling and off-target identification.
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Conclusion

While GSK143 is a highly selective inhibitor of SYK, it exhibits measurable activity against a
limited number of other kinases, primarily within the tyrosine kinase family. The data presented
in this guide, along with the detailed experimental protocols, provide a framework for
researchers to understand and further investigate the polypharmacology of GSK143. A
thorough characterization of both on- and off-target effects is essential for the rational design of
future experiments and the successful clinical translation of kinase inhibitors. This in-depth
technical guide serves as a valuable resource for scientists and professionals in the field of
drug discovery and development.

 To cite this document: BenchChem. [Unveiling the Off-Target Profile of GSK143: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612048#cellular-targets-of-gsk143-beyond-sykK]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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